![molecular formula C57H87N19O26S2 B14437509 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-72-0](/img/structure/B14437509.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tallysomycin S3b copper complex is a derivative of tallysomycin, a third-generation bleomycin analog. Tallysomycins are glycopeptide antibiotics isolated from the fermentation broths of Streptoalloteichus hindustanus. These compounds are known for their antitumor and antimicrobial activities . The copper complexation of tallysomycin S3b enhances its biological activity, making it a potent candidate for various therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of tallysomycin S3b copper complex involves the biosynthetic derivation of tallysomycin through precursor amine-feeding fermentation. Certain diamines are incorporated into tallysomycins as the terminal amine moiety, resulting in the formation of new derivatives . The copper complex is then formed by chelating the tallysomycin derivative with copper ions. The column is developed with water, and the active eluate is concentrated in vacuo and lyophilized to give a blue powder of the tallysomycin complex in a copper-chelated form .
Industrial Production Methods: Industrial production of tallysomycin S3b copper complex follows similar biosynthetic routes but on a larger scale. The fermentation process is optimized for higher yields, and the purification steps are scaled up to accommodate industrial demands. The use of ultrasonic irradiation in the synthesis process has been explored to improve yields and reduce reaction times .
化学反応の分析
Types of Reactions: Tallysomycin S3b copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper ion in the complex plays a crucial role in these reactions, often acting as a catalyst or a reactant.
Common Reagents and Conditions: Common reagents used in the reactions of tallysomycin S3b copper complex include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the complex .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of tallysomycin, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
Tallysomycin S3b copper complex has a wide range of scientific research applications:
作用機序
The mechanism of action of tallysomycin S3b copper complex involves the generation of reactive oxygen species (ROS) through a Fenton-like reaction. The copper ion in the complex undergoes redox cycling, producing ROS that cause oxidative damage to cellular components, including DNA, proteins, and lipids . The complex also intercalates into the DNA double helix, leading to strand breaks and inhibition of DNA synthesis .
類似化合物との比較
Bleomycin: A first-generation analog with similar DNA-cleaving properties but lower potency compared to tallysomycin.
Tallysomycin A and B: Other derivatives of tallysomycin with different terminal amine moieties.
Glyoxal-bis(N4-methylthiosemicarbazone) (GTSM): A copper-dependent antibacterial compound with potent activity against methicillin-resistant Staphylococcus aureus.
Uniqueness: Tallysomycin S3b copper complex is unique due to its enhanced biological activity resulting from copper complexation. The presence of copper not only increases its antimicrobial and antitumor efficacy but also introduces new mechanisms of action, such as ROS generation and DNA intercalation .
特性
CAS番号 |
77368-72-0 |
|---|---|
分子式 |
C57H87N19O26S2 |
分子量 |
1518.5 g/mol |
IUPAC名 |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C57H87N19O26S2/c1-16-31(73-46(75-44(16)62)21(7-28(60)81)67-9-20(59)45(63)90)48(92)74-33(41(22-10-65-15-68-22)99-56-43(37(86)34(83)26(11-77)98-56)100-55-39(88)42(101-57(64)95)35(84)27(12-78)97-55)50(94)69-17(2)25(80)8-29(82)72-32(18(3)79)49(93)76-51(102-54-38(87)36(85)30(61)19(4)96-54)40(89)53-71-24(14-104-53)52-70-23(13-103-52)47(91)66-6-5-58/h10,13-15,17-21,25-27,30,32-43,51,54-56,67,77-80,83-89H,5-9,11-12,58-59,61H2,1-4H3,(H2,60,81)(H2,63,90)(H2,64,95)(H,65,68)(H,66,91)(H,69,94)(H,72,82)(H,74,92)(H,76,93)(H2,62,73,75) |
InChIキー |
NZHOIRNVDWJTQJ-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCN)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


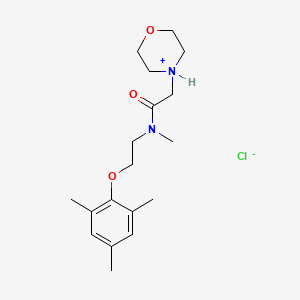
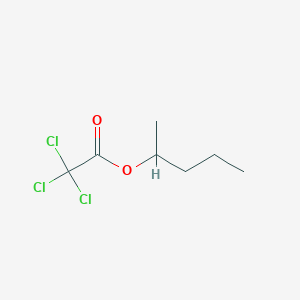
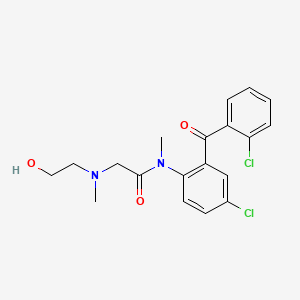
![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
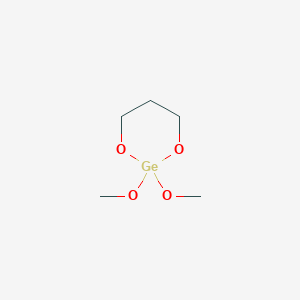
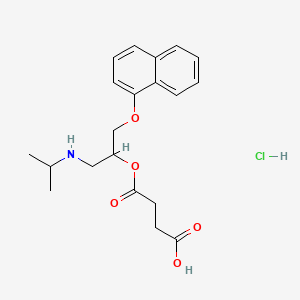
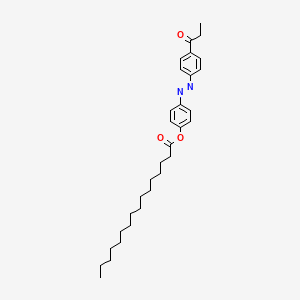
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
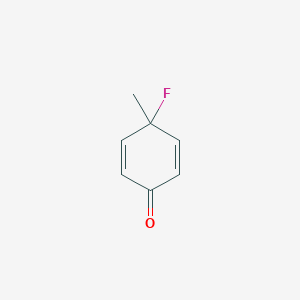
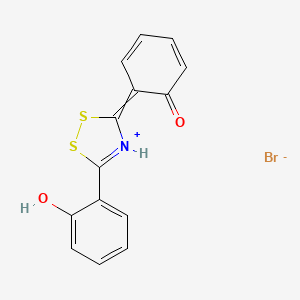
![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)
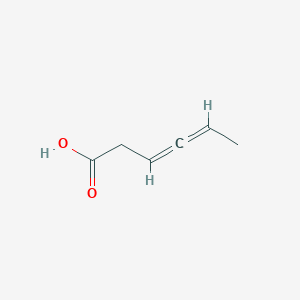
![1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14437504.png)

